molecular formula C8H12ClNO3S B1383455 (5-Tert-butyl-1,2-oxazol-3-yl)methanesulfonyl chloride CAS No. 1803587-82-7

(5-Tert-butyl-1,2-oxazol-3-yl)methanesulfonyl chloride

Cat. No.: B1383455
CAS No.: 1803587-82-7
M. Wt: 237.7 g/mol
InChI Key: RMFLEGXHBIWIGT-UHFFFAOYSA-N
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Description

(5-Tert-butyl-1,2-oxazol-3-yl)methanesulfonyl chloride: is a chemical compound with the molecular formula C₈H₁₂ClNO₃S and a molecular weight of 237.71 g/mol . It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Tert-butyl-1,2-oxazol-3-yl)methanesulfonyl chloride typically involves the reaction of (5-Tert-butyl-1,2-oxazol-3-yl)methanol with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the alcohol to the sulfonyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: (5-Tert-butyl-1,2-oxazol-3-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like amines, alcohols, and thiols are commonly used under basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) are used under mild conditions.

Major Products Formed:

    Sulfonamide Derivatives: Formed from the reaction with amines.

    Sulfonate Ester Derivatives: Formed from the reaction with alcohols.

    Sulfonothioate Derivatives: Formed from the reaction with thiols.

    Oxazole N-oxide Derivatives: Formed from the oxidation of the oxazole ring.

Comparison with Similar Compounds

    (5-Tert-butyl-1,2-oxazol-3-yl)methanol: The precursor to (5-Tert-butyl-1,2-oxazol-3-yl)methanesulfonyl chloride.

    (5-Tert-butyl-1,2-oxazol-3-yl)methanesulfonamide: A derivative formed from the reaction with amines.

    (5-Tert-butyl-1,2-oxazol-3-yl)methanesulfonate ester: A derivative formed from the reaction with alcohols.

Uniqueness: this compound is unique due to its highly reactive sulfonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable reagent in organic synthesis and scientific research .

Properties

IUPAC Name

(5-tert-butyl-1,2-oxazol-3-yl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO3S/c1-8(2,3)7-4-6(10-13-7)5-14(9,11)12/h4H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFLEGXHBIWIGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803587-82-7
Record name (5-tert-butyl-1,2-oxazol-3-yl)methanesulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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